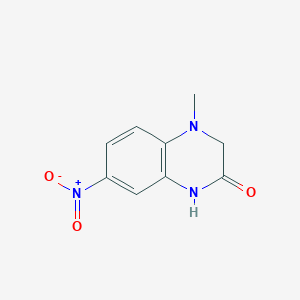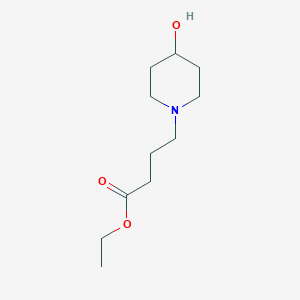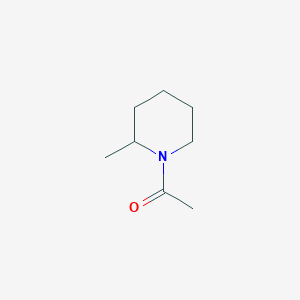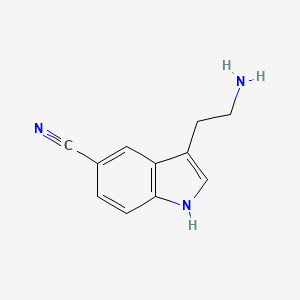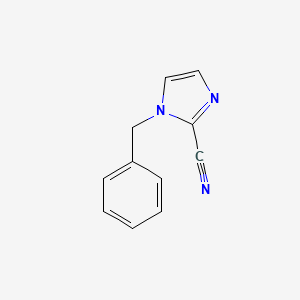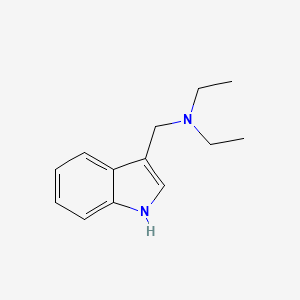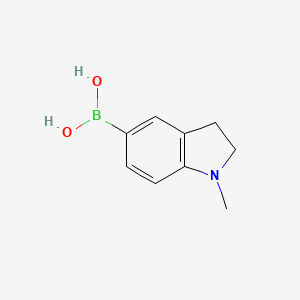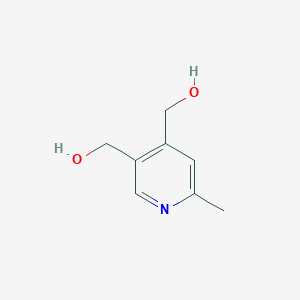
3,4-Pyridinedimethanol, 6-methyl-
Vue d'ensemble
Description
3,4-Pyridinedimethanol, 6-methyl- is a chemical compound with the molecular formula C8H11NO2. It is a derivative of pyridine, characterized by the presence of two hydroxymethyl groups at the 3 and 4 positions and a methyl group at the 6 position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Pyridinedimethanol, 6-methyl- can be synthesized from dimethyl 6-methylpyridine-3,4-dicarboxylate. The synthesis involves the reduction of the ester groups to hydroxymethyl groups using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere . The reaction is typically carried out at temperatures ranging from 0 to 20°C for about 17 hours .
Industrial Production Methods: While specific industrial production methods for 3,4-Pyridinedimethanol, 6-methyl- are not extensively documented, the general approach involves large-scale synthesis using similar reduction reactions. The choice of reagents and conditions may vary to optimize yield and purity for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Pyridinedimethanol, 6-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can lead to the formation of primary alcohols.
Substitution: The methyl group at the 6 position can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 6-methyl-3,4-pyridinedicarboxylic acid.
Reduction: Formation of 3,4-pyridinedimethanol.
Substitution: Various substituted pyridines depending on the electrophile used.
Applications De Recherche Scientifique
3,4-Pyridinedimethanol, 6-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Pyridinedimethanol, 6-methyl- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxymethyl groups may participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
- 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-
- Pyridoxine (Vitamin B6)
Comparison:
- 3,4-Pyridinedimethanol, 6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
- 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- has an additional hydroxyl group, which may alter its reactivity and interactions.
- Pyridoxine is a well-known vitamin with established roles in metabolism, whereas 3,4-Pyridinedimethanol, 6-methyl- is primarily of interest for its synthetic and potential therapeutic applications .
Propriétés
IUPAC Name |
[5-(hydroxymethyl)-2-methylpyridin-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-2-7(4-10)8(5-11)3-9-6/h2-3,10-11H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXOBAMXFZCXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)CO)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342861 | |
| Record name | 3,4-Pyridinedimethanol, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4664-11-3 | |
| Record name | 3,4-Pyridinedimethanol, 6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


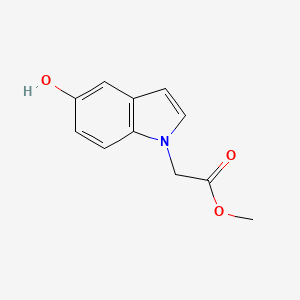
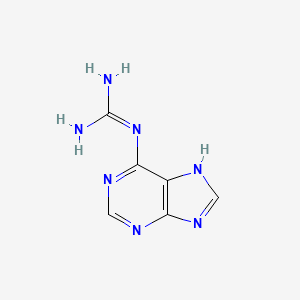
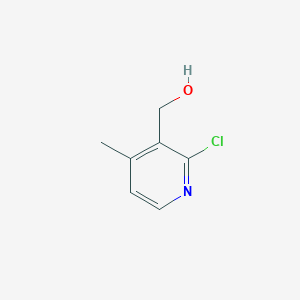
![2H-Cyclohepta[b]furan-2-one, 4,5,6,7,8,8a-hexahydro-](/img/structure/B3352277.png)
